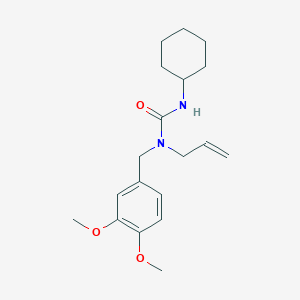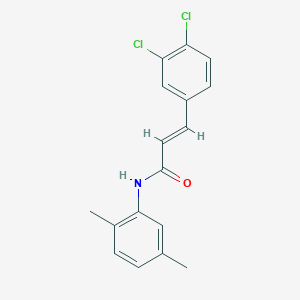![molecular formula C21H17FN2O2 B5710445 N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule inhibitor that acts on the Golgi complex, an organelle responsible for the processing and sorting of proteins and lipids in eukaryotic cells.
作用机制
BFA acts by binding to the ADP-ribosylation factor (ARF) guanine nucleotide exchange factor (GEF), which is required for the activation of ARF proteins. ARF proteins are involved in the recruitment of coat proteins to the Golgi membrane, which is necessary for vesicle formation and trafficking. By inhibiting the function of ARF GEF, BFA prevents the recruitment of coat proteins and disrupts the structure and function of the Golgi complex.
Biochemical and Physiological Effects
The disruption of the Golgi complex by BFA has a number of biochemical and physiological effects. It leads to the accumulation of proteins and lipids in the endoplasmic reticulum, which can cause ER stress and activate the unfolded protein response. BFA also inhibits protein secretion, which can affect a wide range of cellular processes such as cell signaling, immune response, and hormone secretion. In addition, BFA has been shown to induce apoptosis in some cell types.
实验室实验的优点和局限性
BFA has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for the Golgi complex. It is also relatively stable and can be stored for extended periods of time. However, BFA has some limitations as well. It can be toxic to cells at high concentrations, and its effects on the Golgi complex can be reversible, making it difficult to study long-term effects.
未来方向
There are many potential future directions for research on BFA. One area of interest is the development of new BFA derivatives with improved specificity and potency. Another area of interest is the use of BFA as a therapeutic agent for diseases such as cancer and viral infections, which rely heavily on the function of the Golgi complex. Finally, BFA could be used to study the role of the Golgi complex in the development and progression of various diseases, providing new insights into the underlying mechanisms of these conditions.
Conclusion
In conclusion, N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide, or BFA, is a chemical compound that has numerous applications in scientific research. Its ability to disrupt the structure and function of the Golgi complex has made it a valuable tool for investigating cellular processes such as protein secretion, membrane trafficking, and vesicle transport. While there are some limitations to its use, BFA has significant potential for future research and development.
合成方法
The synthesis of BFA involves the reaction of 2-fluorobenzoyl chloride with N-(4-aminobenzoyl)-L-glutamic acid, followed by the removal of the N-terminal protecting group with trifluoroacetic acid. This results in the formation of BFA as a white crystalline solid with a molecular weight of 379.4 g/mol.
科学研究应用
BFA has been extensively used in scientific research as a tool to investigate the Golgi complex and its role in cellular processes. It has been shown to disrupt the structure and function of the Golgi complex, leading to the accumulation of proteins and lipids in the endoplasmic reticulum and the inhibition of protein secretion. BFA has also been used to study the trafficking of proteins and lipids between the Golgi complex and other organelles, as well as the regulation of membrane fusion and vesicle transport.
属性
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-19-9-5-4-8-18(19)21(26)24-17-12-10-16(11-13-17)20(25)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTUBTDTDKDJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)

